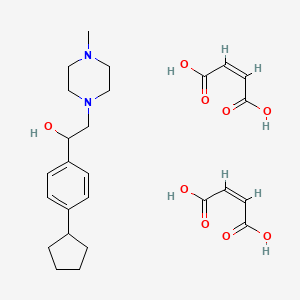
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. The starting materials might include (Z)-but-2-enedioic acid and 1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol, which are reacted under specific conditions to form the desired product. Common reaction conditions may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the (Z)-but-2-enedioic acid moiety can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield carboxylic acids, while reduction of the double bond may yield saturated acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-but-2-enedioic acid: A simple unsaturated dicarboxylic acid.
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol: A substituted ethanol with potential pharmacological activity.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components.
Propiedades
Número CAS |
85689-80-1 |
|---|---|
Fórmula molecular |
C26H36N2O9 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H28N2O.2C4H4O4/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15;2*5-3(6)1-2-4(7)8/h6-9,15,18,21H,2-5,10-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
KCZPOZVLAADZQC-SPIKMXEPSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(O)C2=CC=C(C=C2)C3CCCC3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


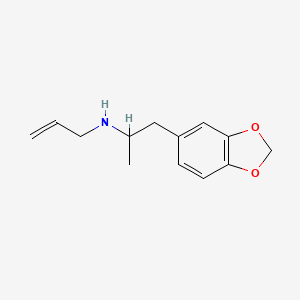
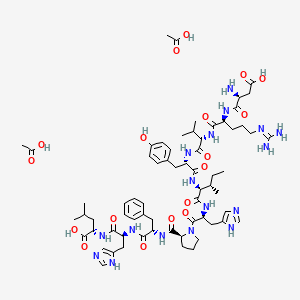
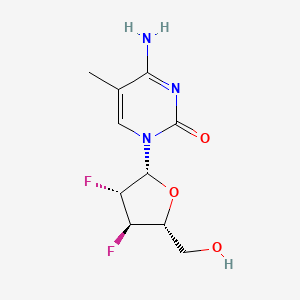
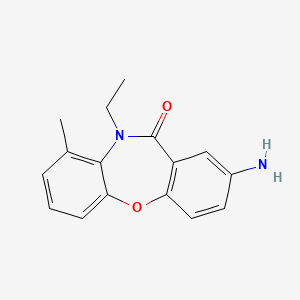
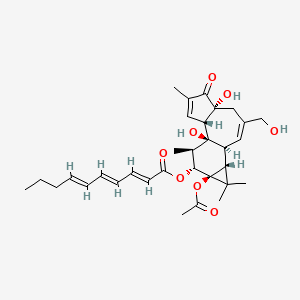
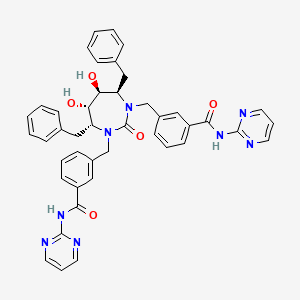

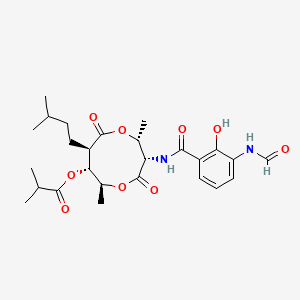

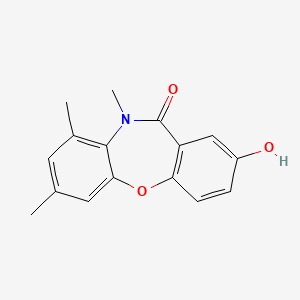
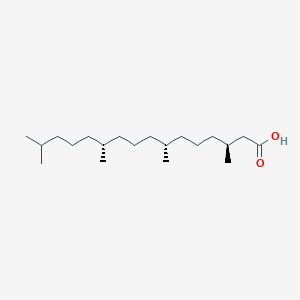
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
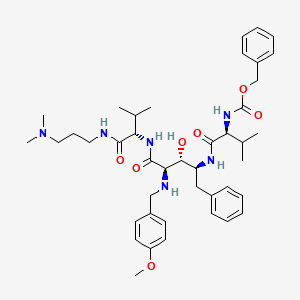
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
